molecular formula C12H15N3O B2393054 7-(Cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 2097895-91-3

7-(Cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2393054
CAS No.: 2097895-91-3
M. Wt: 217.272
InChI Key: AKVMIDPBSVKONO-UHFFFAOYSA-N
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Description

7-(Cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-(cyclopentyloxy)-3-methyl-1H-pyrazole-5-carbaldehyde with guanidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-(Cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in solvents like dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding pyrazolo[1,5-a]pyrimidine N-oxides.

    Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.

    Substitution: Formation of halogenated pyrazolo[1,5-a]pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 7-(Cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of cyclic nucleotides such as cAMP and cGMP. This leads to an increase in the levels of these second messengers, which in turn modulates various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine stands out due to its unique cyclopentyloxy substituent, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new therapeutic agents and materials with specific functionalities.

Biological Activity

7-(Cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine is a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound has shown promise as a potential therapeutic agent, particularly in oncology, by acting as a selective inhibitor for various kinases and displaying anticancer properties.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves strategic modifications to the pyrazolo[1,5-a]pyrimidine core. The introduction of the cyclopentyloxy group at position 7 enhances lipophilicity and may influence the compound's interaction with biological targets. Research indicates that modifications at specific positions of the pyrazolo[1,5-a]pyrimidine ring can significantly affect biological activity, making SAR studies essential for optimizing therapeutic efficacy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds within the pyrazolo[1,5-a]pyrimidine class. For instance, derivatives like this compound have demonstrated significant growth inhibition across various cancer cell lines. A notable study reported a mean growth inhibition (GI%) of 43.9% across 56 different cancer cell lines when tested against related pyrazolo derivatives .

Table 1: Growth Inhibition of Cancer Cell Lines

CompoundCell LineGI%
7-(Cyclopentyloxy)-5-methyl...MCF-743.9%
HCT116TBD
A549TBD
HepG2TBD

Note: TBD indicates that data is to be determined based on ongoing studies.

The mechanism by which this compound exerts its anticancer effects is primarily through inhibition of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs). In particular, compounds derived from this scaffold have shown IC50 values in the nanomolar range against TRK receptors, indicating potent enzymatic inhibition .

Table 2: IC50 Values for Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
7-(Cyclopentyloxy)-5-methyl...TRKA2.3
CDK2TBD

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:

  • Case Study 1 : A study focused on a series of pyrazolo derivatives including this compound revealed that these compounds induced cell cycle arrest at the G0–G1 phase in treated cancer cells, leading to increased apoptosis markers such as caspase activation .
  • Case Study 2 : Another investigation demonstrated that structural modifications significantly influenced the binding affinity to TRK receptors. The presence of electron-donating groups at position 7 was found to enhance both absorption and emission properties in fluorescence assays, indicating potential utility in optical applications as well .

Properties

IUPAC Name

7-cyclopentyloxy-5-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-8-12(16-10-4-2-3-5-10)15-11(14-9)6-7-13-15/h6-8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVMIDPBSVKONO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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